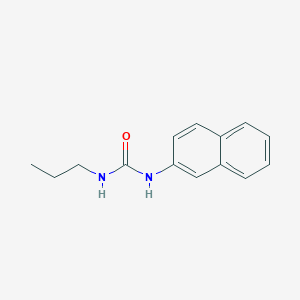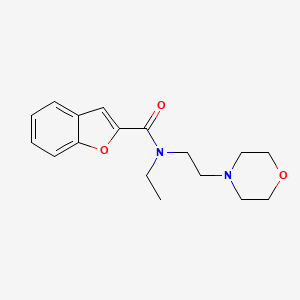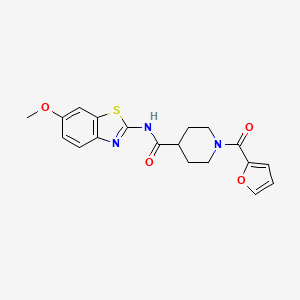
1-Naphthalen-2-yl-3-propylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalen-2-yl-3-propylurea is an organic compound with the molecular formula C14H16N2O It is a derivative of naphthalene, characterized by the presence of a urea group attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthalen-2-yl-3-propylurea typically involves the reaction of 2-naphthylamine with propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-Naphthylamine} + \text{Propyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Naphthalen-2-yl-3-propylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Naphthalen-2-yl-3-propylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Naphthalen-2-yl-3-propylurea involves its interaction with specific molecular targets. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, thereby modulating their activity.
Pathways Involved: Influencing signaling pathways related to cell growth, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
1-Naphthalen-2-yl-3-propylurea can be compared with other similar compounds, such as:
1-Naphthalen-2-yl-3-methylurea: Differing by the presence of a methyl group instead of a propyl group.
1-Naphthalen-2-yl-3-ethylurea: Differing by the presence of an ethyl group instead of a propyl group.
Uniqueness: this compound is unique due to its specific structural features and potential applications. Its propyl group may confer distinct chemical and biological properties compared to its methyl and ethyl analogs.
Eigenschaften
IUPAC Name |
1-naphthalen-2-yl-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-2-9-15-14(17)16-13-8-7-11-5-3-4-6-12(11)10-13/h3-8,10H,2,9H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUSBWFBIHLXNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2,3-dihydro-1-benzofuran-7-ylcarbonyl)-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5258657.png)

![(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL){4-[(4-ETHYLPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B5258676.png)
![6-({1-[2-(2-allylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5258681.png)
![6-(methoxymethyl)-1-methyl-N-[(5-methyl-2-pyrazinyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5258695.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-methyl-2-phenylimidazole](/img/structure/B5258701.png)

![2-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N,N-dimethylpropanamide](/img/structure/B5258729.png)
![2-{2-chloro-4-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]phenoxy}acetamide](/img/structure/B5258737.png)
![1-acetyl-N-[(5-tert-butyl-1,3-benzoxazol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B5258747.png)
![7-(3,4-dimethoxyphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5258748.png)
![4-[(1H-benzimidazol-2-ylmethyl)thio]-6-methylthieno[2,3-d]pyrimidine](/img/structure/B5258753.png)
![1-acetyl-N-[2-(pyridin-3-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B5258754.png)

